molecular formula C13H11FN2O3S B4700991 4-[(3-Fluorophenyl)sulfamoyl]benzamide

4-[(3-Fluorophenyl)sulfamoyl]benzamide

Cat. No.: B4700991
M. Wt: 294.30 g/mol
InChI Key: DFSUKDFEXFNGCM-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)sulfamoyl]benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly as a core structure for developing enzyme inhibitors. It belongs to the sulfamoyl-benzamide class of compounds, which are continually growing in relevance due to their diverse and potent biological activities . These derivatives are recognized for their potential as selective inhibitors for various enzyme targets. Recent scientific literature highlights that sulfamoyl-benzamide derivatives are being synthesized and screened as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a key family of ectonucleotidases . These enzymes, including isoforms like h-NTPDase1, -2, -3, and -8, are involved in critical physiological and pathological processes such as thrombosis, inflammation, diabetes, and cancer . Beyond this, the sulfamoyl-carboxamide pharmacophore is an emerging structural motif in drug discovery, with studies exploring its application against targets like the NLRP3 inflammasome for inflammatory diseases, carbonic anhydrase isozymes, and defective chloride channels in cystic fibrosis . The presence of both sulfonamide and benzamide groups in a single molecule allows for significant molecular diversity and interaction with a range of biological targets. This product is intended for research purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-[(3-fluorophenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c14-10-2-1-3-11(8-10)16-20(18,19)12-6-4-9(5-7-12)13(15)17/h1-8,16H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSUKDFEXFNGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)sulfamoyl]benzamide typically involves the reaction of 3-fluoroaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the final benzamide product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of 4-[(3-Fluorophenyl)sulfamoyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide

Major Products

    Oxidation: Formation of sulfonic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzamides with different functional groups

Scientific Research Applications

4-[(3-Fluorophenyl)sulfamoyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Material Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-[(3-Fluorophenyl)sulfamoyl]benzamide with structurally similar sulfamoyl benzamide derivatives, focusing on substituent variations and key properties:

Compound Name Substituents/R-Groups Melting Point (°C) Biological Activity Reference
(S)-3-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5g) 3-Fluorobenzamide, 2-oxotetrahydrofuran 201–203 Not specified
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) 3-Fluorophenyl sulfamoyl, salicylamide Not reported PD-L1 inhibition (57.15%)
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (51) 3-Fluorophenyl, triazine, benzylthio 266–268 Not specified
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, 3-chloro-4-fluorophenyl Not reported Anticancer (cervical cancer)

Key Observations:

  • Positional Isomerism : Fluorine substitution at the 3-position (as in compound 30 ) vs. 2- or 4-positions (e.g., 5h and 5f in ) influences melting points and optical rotations, with 3-fluoro derivatives generally exhibiting moderate thermal stability .
  • Scaffold Flexibility : Replacement of benzamide with salicylamide (compound 30 ) or imidazole () alters bioactivity profiles, highlighting the role of the aromatic core in target selectivity .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) [α]D (Optical Rotation) NMR/HRMS Confirmation Reference
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 236–237 +10.6° 1H/13C NMR, EI-MS, ESI-HRMS
(S)-3-Fluoro derivative (5g) 201–203 +9.3° 1H/13C NMR, ESI-HRMS
(S)-2-Fluoro derivative (5h) 205–207 +11.7° HPLC purity >95%
4-Benzylthio-2-chloro derivative (51) 266–268 Not reported IR, 1H/13C NMR

Key Findings:

  • Melting Points : Fluorine substitution at the 4-position (compound 5f ) results in higher melting points compared to 2- or 3-fluoro analogs, likely due to enhanced crystal packing .
  • Spectral Data : All compounds are characterized by 1H/13C NMR and high-resolution mass spectrometry, confirming structural integrity .

Table 3: Bioactivity of Sulfamoyl Benzamides

Compound Name Target/Activity Efficacy (% Inhibition/IC50) Reference
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) PD-L1 inhibition 57.15% at 10 µM
LMM5 (1,3,4-oxadiazole derivative) Antifungal (C. albicans) MIC = 32 µg/mL
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Anticancer (cervical cancer) IC50 = 12.5 µM
N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides (3a–g) hCA I/II and AChE inhibition IC50 = 0.8–8.2 µM

Key Insights:

  • Enzyme Inhibition: Substituted benzamides (e.g., 3a–g) show nanomolar-range IC50 values against carbonic anhydrases, indicating potent enzyme modulation .
  • Antifungal Activity : Oxadiazole derivatives (e.g., LMM5 ) exhibit efficacy against C. albicans, likely via thioredoxin reductase inhibition .

Q & A

Q. What are the optimal synthetic routes for 4-[(3-Fluorophenyl)sulfamoyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling sulfamoyl and benzamide moieties via nucleophilic substitution or condensation reactions. Key steps include:

  • Precursor selection : Start with 3-fluoroaniline and 4-carboxybenzenesulfonamide derivatives .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., up to 97% for analogous sulfonamides) compared to traditional reflux methods .
  • Solvent and catalyst optimization : Use polar aprotic solvents (DMF, DMSO) with bases like triethylamine to facilitate sulfonamide bond formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. What characterization techniques are critical for structural elucidation of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies fluorophenyl and sulfamoyl protons but requires advanced analysis (e.g., 2D NMR) to resolve aromatic signal overlaps .
  • X-ray crystallography : SHELX programs refine crystal structures, providing bond lengths/angles and confirming sulfonamide geometry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • FT-IR : Confirms functional groups (e.g., S=O stretching at ~1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then analyze via HPLC to quantify degradation products .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor absorbance changes to identify photodegradation pathways .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict interactions with biological targets like PD-L1 or EGFR?

Methodological Answer:

  • Software selection : AutoDock Vina is preferred for its speed and accuracy; set grid boxes to cover the target’s active site (e.g., PD-L1 binding pocket) .
  • Ligand preparation : Generate 3D conformers of the compound using Open Babel and assign partial charges .
  • Validation : Compare docking poses with co-crystallized ligands (PDB: 5EDQ for EGFR) to assess binding mode reliability .
  • Scoring function analysis : Use MM/GBSA or free-energy perturbation to refine affinity predictions .

Q. How can spectral overlaps in ¹H NMR be resolved for accurate structural assignment?

Methodological Answer:

  • 2D NMR techniques : Employ COSY and HSQC to correlate coupled protons and assign aromatic resonances .
  • Variable temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational barriers in sulfonamide groups) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .

Q. How should contradictions between in vitro bioactivity and cytotoxicity data be analyzed?

Methodological Answer:

  • Dose-response profiling : Test compound activity across a concentration gradient (e.g., 0.1–100 µM) to identify therapeutic windows .
  • Cell-line specificity : Compare cytotoxicity in cancer (e.g., PC-3, MCF7) vs. normal fibroblast lines to assess selectivity .
  • Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects that explain discordant activity/toxicity .

Q. What are best practices for refining crystallographic data of sulfonamide derivatives?

Methodological Answer:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and constrain sulfonamide geometry (S–N bond: ~1.63 Å) .
  • Validation tools : Check R-factor convergence (<5%) and Ramachandran outliers using Coot and MolProbity .

Q. How can in silico methods predict ADMET properties and biological activity?

Methodological Answer:

  • QSAR models : Train on datasets of sulfonamide derivatives to correlate logP, polar surface area, and IC50 values .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), hepatic clearance, and hERG inhibition risks .
  • Virtual screening : Dock compound libraries against targets (e.g., PD-L1) and rank hits by binding energy (<-7 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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